molecular formula C9H11N5O3 B1455231 Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1158429-12-9

Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1455231
CAS No.: 1158429-12-9
M. Wt: 237.22 g/mol
InChI Key: BUXHMHANKUDLJM-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-16-4-6-12-9-11-3-5(8(15)17-2)7(10)14(9)13-6/h3H,4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXHMHANKUDLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=C(C=NC2=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1158429-12-9) is a compound belonging to the triazolo-pyrimidine family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H11_{11}N5_5O3_3
  • Molecular Weight : 237.22 g/mol
  • IUPAC Name : Methyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:

Anticancer Activity

Research has indicated that compounds with a triazolo-pyrimidine scaffold possess significant anticancer properties. For instance:

  • A study highlighted the ability of related triazolo-pyrimidines to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Enzymatic Inhibition

The compound has also shown potential as an inhibitor of certain enzymes involved in cancer progression:

  • Inhibitory activity against DNA-PKcs (DNA-dependent protein kinase catalytic subunit) has been noted, which is crucial for DNA repair mechanisms .

Antimicrobial Properties

Emerging research suggests that methylated derivatives of triazolo-pyrimidines may exhibit antimicrobial effects:

  • A related study demonstrated that similar compounds displayed activity against a range of bacterial strains, indicating potential for development as antimicrobial agents .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the normal cell cycle progression, particularly at the G2/M checkpoint.
  • Enzyme Inhibition : By inhibiting key enzymes like DNA-PKcs, it disrupts DNA repair processes essential for cancer cell survival.

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines (e.g., breast and lung cancer), this compound demonstrated IC50 values in the micromolar range. The results indicated a significant reduction in cell viability compared to untreated controls.

Case Study 2: Enzymatic Activity

A detailed analysis of the compound's interaction with DNA-PKcs revealed competitive inhibition kinetics. This suggests that this compound could be a candidate for further development as a targeted cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis and cell cycle arrest
Enzymatic InhibitionInhibits DNA-PKcs activity
AntimicrobialEffective against various bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.